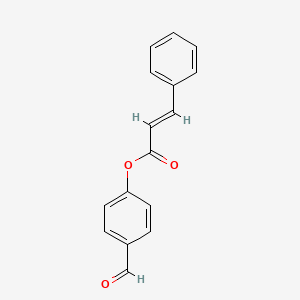
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide is a complex organic compound that features a hydrazide functional group This compound is characterized by the presence of three chlorophenyl groups and a hydroxyacetohydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenylhydrazine and 4-chlorobenzophenone.
Formation of Intermediate: The 3-chlorophenylhydrazine reacts with 4-chlorobenzophenone under acidic conditions to form an intermediate hydrazone.
Hydrolysis and Cyclization: The intermediate hydrazone undergoes hydrolysis followed by cyclization to form the final product, N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
科学研究应用
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
作用机制
The mechanism by which N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-hydroxyacetohydrazide
- 2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide
- N’-(3-chlorophenyl)-2-hydroxyacetohydrazide
Uniqueness
N’-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide is unique due to the presence of three chlorophenyl groups, which enhance its chemical stability and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
属性
分子式 |
C20H15Cl3N2O2 |
|---|---|
分子量 |
421.7 g/mol |
IUPAC 名称 |
N'-(3-chlorophenyl)-2,2-bis(4-chlorophenyl)-2-hydroxyacetohydrazide |
InChI |
InChI=1S/C20H15Cl3N2O2/c21-15-8-4-13(5-9-15)20(27,14-6-10-16(22)11-7-14)19(26)25-24-18-3-1-2-17(23)12-18/h1-12,24,27H,(H,25,26) |
InChI 键 |
SNGOWKZPTKRALD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NNC(=O)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3,5-Dichloro-2-methoxyphenyl)methylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11709515.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B11709523.png)

![3-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11709533.png)
![3-Chloro-4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11709548.png)
![3,5-dibromo-N-{4-[(4-bromonaphthalen-1-yl)oxy]-3-chlorophenyl}-2-hydroxybenzamide](/img/structure/B11709556.png)
![2-[(Z)-(4-bromobenzylidene)(oxido)-lambda~5~-azanyl]-2-methylcyclohexanone](/img/structure/B11709566.png)



![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11709590.png)

![[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B11709599.png)
